An In-depth Technical Guide to the Natural Sources and Biosynthesis of Glycyrrhizic Acid
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Glycyrrhizic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid, a triterpenoid saponin, is the primary active compound responsible for the characteristic sweet taste of licorice root. It is a molecule of significant interest to the pharmaceutical and food industries due to its wide range of pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects. This technical guide provides a comprehensive overview of the natural sources of glycyrrhizic acid, its complex biosynthesis, and the key experimental protocols used in its study.
Natural Sources of Glycyrrhizic Acid
Glycyrrhizic acid is predominantly found in the underground parts (roots and rhizomes) of plants belonging to the Glycyrrhiza genus. The concentration of this valuable compound varies significantly between species and even within the same species due to genetic and environmental factors.[1]
Major Glycyrrhiza Species
The three main species utilized for commercial glycyrrhizic acid production are:
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Glycyrrhiza glabra : Commonly known as licorice, this species is native to Europe and parts of Asia. It is one of the most widely studied sources of glycyrrhizic acid.
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Glycyrrhiza uralensis : Often referred to as Chinese licorice, this species is a cornerstone of traditional Chinese medicine.
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Glycyrrhiza inflata : This species is another significant source, primarily found in China.
Quantitative Analysis of Glycyrrhizic Acid Content
The glycyrrhizic acid content in the roots and rhizomes of Glycyrrhiza species can be influenced by factors such as the plant's geographical origin, age, and the diameter of the root. The following table summarizes the quantitative data on glycyrrhizic acid content from various studies.
| Plant Species | Plant Part | Glycyrrhizic Acid Content (% dry weight) | Glycyrrhizic Acid Content (mg/g dry weight) | Reference(s) |
| Glycyrrhiza glabra | Root | 2 - 15% | - | [1] |
| Glycyrrhiza glabra | Root | 1.36 - 3.40% | - | [2] |
| Glycyrrhiza glabra | Root | - | 20.68 - 93.89 mg/g | [3] |
| Glycyrrhiza uralensis | Root | 3.51 ± 1.73% | 31.1 ± 0.2 mg/g | [4] |
| Glycyrrhiza uralensis | Dried Aqueous Extract | - | 40.4 ± 0.3 mg/g | [4][5] |
| Glycyrrhiza uralensis | Root | - | up to 217.7 mg/g (optimized ultrasound-assisted extraction) | [6] |
| Glycyrrhiza inflata | Root | 3.6 - 13.1% | - | [7] |
Biosynthesis of Glycyrrhizic Acid
The biosynthesis of glycyrrhizic acid is a complex metabolic pathway that originates from the general isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm. The process involves the cyclization of a linear isoprenoid precursor followed by a series of oxidative and glycosylation reactions.
The Mevalonate (MVA) Pathway and the Formation of β-Amyrin
The journey begins with acetyl-CoA, which is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. Farnesyl pyrophosphate (FPP) synthase then condenses two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, farnesyl pyrophosphate. Two molecules of FPP are then joined head-to-head by squalene synthase to produce the 30-carbon linear hydrocarbon, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase.
The first committed step in glycyrrhizic acid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (bAS) , to form the pentacyclic triterpene skeleton, β-amyrin .
Oxidation of β-Amyrin to Glycyrrhetinic Acid
Following its formation, the β-amyrin backbone undergoes a series of regio- and stereospecific oxidation reactions catalyzed by two key cytochrome P450 monooxygenases (CYPs):
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CYP88D6 (β-amyrin 11-oxidase) : This enzyme catalyzes the sequential two-step oxidation of the C-11 position of β-amyrin to produce 11-oxo-β-amyrin .[8][9][10]
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CYP72A154 (11-oxo-β-amyrin 30-oxidase) : This multifunctional enzyme then catalyzes three successive oxidation steps at the C-30 position of 11-oxo-β-amyrin, converting the methyl group into a carboxylic acid, to yield glycyrrhetinic acid , the aglycone of glycyrrhizin.[2][11]
Glycosylation of Glycyrrhetinic Acid
The final steps in the biosynthesis of glycyrrhizic acid involve the sequential addition of two glucuronic acid molecules to the C-3 hydroxyl group of glycyrrhetinic acid. This glycosylation is catalyzed by specific UDP-glucuronosyltransferases (UGTs) . The attachment of these sugar moieties significantly increases the water solubility and sweetness of the molecule.
Regulation of Glycyrrhizic Acid Biosynthesis
The production of glycyrrhizic acid is tightly regulated at the transcriptional level. Various transcription factors and signaling molecules, particularly those involved in plant defense responses, have been shown to influence the expression of the biosynthetic genes.
Jasmonate Signaling Pathway
The jasmonate signaling pathway, a key regulator of plant secondary metabolism and defense, plays a crucial role in inducing the biosynthesis of terpenoids, including glycyrrhizic acid. The perception of jasmonic acid (or its active form, jasmonoyl-isoleucine) triggers a signaling cascade that leads to the activation of transcription factors, such as MYC2 . These transcription factors then bind to the promoter regions of the glycyrrhizic acid biosynthetic genes, upregulating their expression and leading to increased production of the compound.
Experimental Protocols
A variety of experimental techniques are employed to extract, identify, and quantify glycyrrhizic acid and to study its biosynthesis.
Extraction of Glycyrrhizic Acid from Plant Material
This protocol describes a general method for the extraction of glycyrrhizic acid from licorice roots.
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Sample Preparation : Dry the licorice roots and grind them into a fine powder.
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Extraction Solvent : A mixture of aqueous methanol (e.g., 50:50 v/v) is commonly used.[5]
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Extraction Method :
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Maceration : Soak the powdered root in the extraction solvent for an extended period (e.g., 24 hours) with occasional agitation.
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Sonication : Suspend the powdered root in the extraction solvent and subject it to ultrasonication for a defined period (e.g., 2 x 30 minutes).[5] This method can enhance extraction efficiency.
-
-
Filtration and Concentration : Filter the extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to remove the solvent.
Quantification of Glycyrrhizic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantitative analysis of glycyrrhizic acid.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
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Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
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Mobile Phase : An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common isocratic mobile phase is a 60:40 (v/v) mixture of 0.1% aqueous phosphoric acid and acetonitrile.[5]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at approximately 254 nm.[12]
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Quantification : A calibration curve is generated using a certified reference standard of glycyrrhizic acid at various concentrations. The concentration of glycyrrhizic acid in the sample is determined by comparing its peak area to the calibration curve.
Analysis of Triterpenoid Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including the triterpenoid precursors of glycyrrhizic acid, such as β-amyrin.
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Extraction : Extract the triterpenoids from the plant material using a suitable organic solvent (e.g., hexane or a mixture of chloroform and methanol).
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Derivatization : Triterpenoids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common method is silylation, where hydroxyl and carboxyl groups are converted to trimethylsilyl (TMS) ethers and esters, respectively. A typical derivatization reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[13] The reaction is typically carried out at a slightly elevated temperature (e.g., 30-70°C) for a specific duration (e.g., 30-120 minutes).[13]
-
GC-MS Analysis :
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5ms.
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Carrier Gas : Helium at a constant flow rate.
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Temperature Program : A temperature gradient is used to separate the different triterpenoids. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held at 300°C for 10 minutes.
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Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Identification of the compounds is based on their retention times and comparison of their mass spectra with reference spectra in a library (e.g., NIST).
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In Vitro Enzyme Assays for Biosynthetic Enzymes
Functional characterization of the biosynthetic enzymes, such as CYP88D6 and CYP72A154, is crucial for understanding the pathway. This is often achieved through heterologous expression of the enzyme-coding genes in a suitable host system (e.g., yeast or insect cells) followed by in vitro activity assays.
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Heterologous Expression : The cDNA of the target enzyme is cloned into an expression vector and transformed into the host organism (e.g., Saccharomyces cerevisiae or Sf9 insect cells). The recombinant protein is then expressed and microsomes containing the enzyme are isolated.
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Enzyme Assay Reaction Mixture :
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Microsomal fraction containing the recombinant enzyme.
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Substrate (e.g., β-amyrin for CYP88D6, or 11-oxo-β-amyrin for CYP72A154).
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A source of reducing equivalents, typically NADPH.
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A cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the P450 enzyme.
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Buffer to maintain an optimal pH (e.g., potassium phosphate buffer, pH 7.2-7.5).
-
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Reaction Conditions : The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
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Product Extraction and Analysis : The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by GC-MS (after derivatization) or LC-MS to identify and quantify the enzymatic products.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the analysis of glycyrrhizic acid and the functional characterization of its biosynthetic enzymes.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies related to glycyrrhizic acid. A thorough understanding of these aspects is fundamental for the effective utilization of this potent natural product in drug development and other industrial applications. The provided protocols and workflows serve as a practical resource for researchers and scientists in this field. Further research into the intricate regulatory networks and the discovery of novel biosynthetic enzymes will continue to advance our ability to harness the full potential of glycyrrhizic acid.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. The determination of glycyrrhizic acid in Glycyrrhiza uralensis Fisch. ex DC. (Zhi Gan Cao) root and the dried aqueous extract by LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Glycyrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
